molecular formula C10H12O2 B1265842 2,4-Dimethylphenylacetic acid CAS No. 6331-04-0

2,4-Dimethylphenylacetic acid

Cat. No. B1265842
Key on ui cas rn: 6331-04-0
M. Wt: 164.2 g/mol
InChI Key: MWBXCWLRASBZFB-UHFFFAOYSA-N
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Patent
US06967204B2

Procedure details

2,4-Dimethylbenzylcyanide (70 g, 0.48 mol) was mixed with water (134 ml) and concentrated sulfuric acid (106 ml, 1.98 mol) was added slowly. The reaction was heated to reflux for 3 hours, then cooled to room temperature over 18 hours. The mixture was poured onto crushed ice (500 ml), stirred for one hour and the resulting precipitate was isolated by filtration. After washing with water the solid was dissolved in 1.2M sodium hydroxide solution (500 ml), extracted with dichloromethane (2×250 ml) and the aqueous phase was treated with decolourising carbon (2 g) at reflux for 10 min and filtered hot through hyflo supercel. The filtrate was then acidified with concentrated hydrochloric acid and the resulting precipitate was isolated by filtration, washed with water and dried under vacuum to give 2,4-dimethyl-phenyl-acetic acid (52.6 g) as a white solid. 1H NMR (250 MHz, CD3OD/D2O): δ=6.88-7.03 (3H, m), 3.48-3.68 (2H, s), 2.23 (6H, s), ppm.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Name
Quantity
134 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[CH2:4][C:5]#N.S(=O)(=O)(O)[OH:13].[OH2:17]>>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[CH2:4][C:5]([OH:13])=[O:17]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
CC1=C(CC#N)C=CC(=C1)C
Name
Quantity
106 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
134 mL
Type
reactant
Smiles
O
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
After washing with water the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1.2M sodium hydroxide solution (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×250 ml)
ADDITION
Type
ADDITION
Details
the aqueous phase was treated with decolourising carbon (2 g)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered hot through hyflo supercel
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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